molecular formula C19H27Cl2N3O4 B15374568 Ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate CAS No. 13555-19-6

Ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Cat. No.: B15374568
CAS No.: 13555-19-6
M. Wt: 432.3 g/mol
InChI Key: IJEGJZKBIJEHCV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a synthetic organic compound featuring a multifunctional structure. Key structural components include:

  • Acetamidoacetyl amino group: A polar moiety that may influence solubility and metabolic stability.

This compound’s design combines alkylating functionality with amino acid ester features, possibly targeting dual mechanisms of action or optimizing pharmacokinetics.

Properties

CAS No.

13555-19-6

Molecular Formula

C19H27Cl2N3O4

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

InChI

InChI=1S/C19H27Cl2N3O4/c1-3-28-19(27)17(23-18(26)13-22-14(2)25)12-15-4-6-16(7-5-15)24(10-8-20)11-9-21/h4-7,17H,3,8-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

IJEGJZKBIJEHCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Bis(2-Chloroethyl)amino Groups

Ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride
  • Key Differences : Replaces the acetamidoacetyl group with a phthalimide (1,3-dioxoisoindol-2-yl) moiety.
  • Implications : Phthalimide groups are electron-withdrawing and may alter reactivity or metabolic pathways compared to the acetamidoacetyl group .
Bendamustine-Related Compound I (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate)
  • Key Differences: Features a benzimidazole core instead of a phenyl group and a butanoate ester chain.
  • The longer ester chain may increase lipophilicity .
Amustaline Dihydrochloride
  • Key Differences: Contains an acridinyl group linked to a propanoate ester and a bis(2-chloroethyl)aminoethyl chain.
  • Implications : The acridine moiety enables intercalation into DNA, synergizing with alkylation for enhanced cytotoxicity. Used ex vivo for pathogen inactivation in blood products .

Pharmacological Activity Comparison

Compound Key Pharmacological Features References
Target Compound Likely DNA alkylation via bis(2-chloroethyl)amino group; ester may enhance tissue penetration.
Bendamustine-Related Compound I Alkylation coupled with benzimidazole-mediated DNA damage; approved for hematologic malignancies.
Amustaline Dihydrochloride Dual alkylation and DNA intercalation; ex vivo pathogen inactivation in blood products.
  • Mechanistic Insights: All compounds rely on bis(2-chloroethyl)amino groups for alkylation, but ancillary structures dictate specificity. The target compound’s acetamidoacetyl group may reduce systemic toxicity by limiting nonspecific alkylation.

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